molecular formula C21H19ClN2O6S2 B2495494 methyl 3-[(4-chlorophenyl)({[(2-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate CAS No. 941936-40-9

methyl 3-[(4-chlorophenyl)({[(2-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2495494
CAS No.: 941936-40-9
M. Wt: 494.96
InChI Key: CMMIDRDEXKEISS-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chlorophenyl)({[(2-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O6S2 and its molecular weight is 494.96. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

Methyl 3-[(4-chlorophenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate and its derivatives have been extensively studied for their reactivity and applications in the synthesis of various heterocyclic compounds. A notable study by Corral and Lissavetzky (1984) explored the reactions of methyl 3-hydroxythiophene-2-carboxylate derivatives, providing a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the compound's versatility in organic synthesis Corral & Lissavetzky, 1984. Another research by Stephens et al. (1999) contributed to the synthesis methodology by detailing the preparation of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, further emphasizing the compound’s role in synthesizing thiophene derivatives with potential applications in pharmaceuticals and materials science Stephens et al., 1999.

Materials Science and Polymer Research

In materials science, the synthesis and characterization of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units by Tapia et al. (2010) illustrate the application of thiophene derivatives in creating materials with unique optical and thermal properties. This research highlights the potential of such compounds in the development of advanced materials for electronic and photonic applications Tapia et al., 2010.

Environmental Applications

Moreover, the compound's derivatives have been utilized in environmental science research, such as the study by Bergman and Wachtmeister (1978), which discussed the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls via nucleophilic aromatic substitution. This work provides insights into the chemical transformations of polychlorinated biphenyls (PCBs), highlighting the environmental relevance of thiophene derivatives in understanding and mitigating the impacts of hazardous organic pollutants Bergman & Wachtmeister, 1978.

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions could involve exploring the biological activities of this compound and developing new useful derivatives.

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)-[2-(2-methoxyanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O6S2/c1-29-17-6-4-3-5-16(17)23-19(25)13-24(15-9-7-14(22)8-10-15)32(27,28)18-11-12-31-20(18)21(26)30-2/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMIDRDEXKEISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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